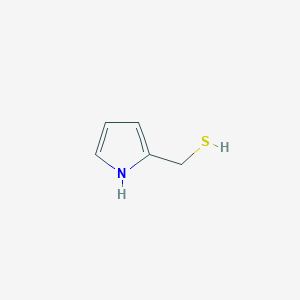

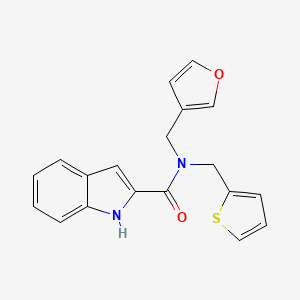

![molecular formula C18H17NO3S3 B2446253 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide CAS No. 2097902-20-8](/img/structure/B2446253.png)

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as ATS and is a sulfonamide derivative. It has a molecular formula of C20H19NO3S2 and a molecular weight of 397.50 g/mol. ATS has been studied for its potential use as a therapeutic agent in various diseases.

Applications De Recherche Scientifique

Medicine

This compound’s unique structure offers possibilities for exploring various applications in medicine. For instance, similar compounds have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Materials Science

The compound could also be used in materials science. Coumarin derivatives, which have a similar structure, are used as optical brighteners . They can also be used as photosensitizers .

Synthesis of New Compounds

The compound could be used as a building block in the synthesis of new compounds. For example, it could be used to synthesize new coumarin derivatives .

Antibacterial Activity Studies

A study has shown that similar compounds have been used in antibacterial activity studies . These compounds were used to synthesize new Cobalt (II) complexes, which showed moderate antibacterial activity against certain strains of bacteria .

Mécanisme D'action

Target of Action

The primary targets of sulfonamides, such as 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide, are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids in bacteria, making it a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect is a halt in DNA synthesis and, consequently, bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components of their DNA, halting their growth and reproduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .

Propriétés

IUPAC Name |

3-acetyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S3/c1-13(20)14-3-2-4-17(11-14)25(21,22)19-9-7-16-5-6-18(24-16)15-8-10-23-12-15/h2-6,8,10-12,19H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUYEESFJSCWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

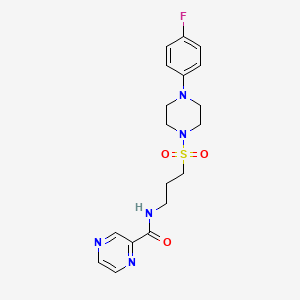

![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)

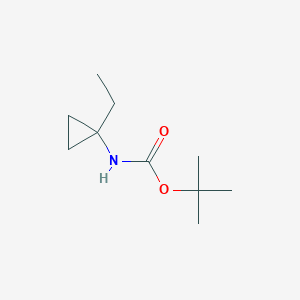

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446175.png)

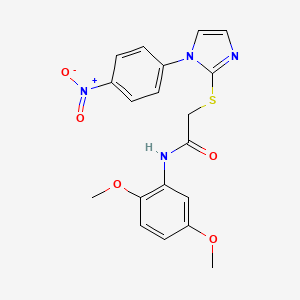

![2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446180.png)

![6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2446182.png)

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2446190.png)

![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)